(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Description
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-16-8-4-14(5-9-16)12-22-17(20)19-11-10-13-2-6-15(18)7-3-13/h2-11H,12H2,1H3,(H,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVQUIHPPRABE-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate typically involves the following steps:
-
Formation of the Carbamate Linkage: : This can be achieved by reacting (4-methoxyphenyl)methanol with an isocyanate derivative, such as 4-chlorophenyl isocyanate, under mild conditions. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the carbamate bond.
-
Ethenylation: : The introduction of the ethenyl group can be performed via a Heck reaction, where the carbamate intermediate is reacted with a vinyl halide (e.g., vinyl chloride) in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
-
Reduction: : The ethenyl group can be reduced to an ethyl group using hydrogenation conditions with a suitable catalyst like palladium on carbon.
-
Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium amide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of (4-hydroxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate.
Reduction: Formation of (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethyl]carbamate.
Substitution: Formation of derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
This compound can be synthesized through various methods, including the Biginelli reaction and other multicomponent reactions. Its structural formula indicates a potential for diverse biological activities due to the presence of both methoxy and chlorophenyl groups, which can influence its interaction with biological targets.
Medicinal Chemistry
- Anticancer Activity : Research has shown that compounds similar to (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as microtubule destabilization and caspase activation .
- Neuroprotective Effects : Some derivatives have been evaluated for their ability to cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases .
Agricultural Science
- Pesticidal Properties : The compound's structure suggests it may possess herbicidal or insecticidal properties. Research into similar carbamates has indicated effectiveness against various pests and weeds, making them suitable candidates for development as agricultural chemicals .
Materials Science
- Polymer Chemistry : The incorporation of carbamate moieties into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. These modifications can lead to the development of advanced materials with specific functionalities .
Case Studies
Mechanism of Action
The mechanism by which (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methoxy and chlorophenyl groups could facilitate binding to hydrophobic pockets within proteins, while the carbamate linkage might be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Quinoline Derivatives
Compounds 6f–6i () share structural motifs with the target compound, such as ethenyl-linked aryl groups and methoxy/chloro substituents. However, their quinoline core differentiates them significantly. Key comparisons include:
| Compound | Core Structure | Substituents | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Target Carbamate | Carbamate | (4-Methoxyphenyl)methyl, (E)-4-ClPh | Not reported | Ethenyl bridge, dual chloro/methoxy groups |
| 6f | Quinoline | 4-Fluorophenyl, bis(4-ClPh)ethenyl | 213–214 | Fluorine substituent, high crystallinity |
| 6g | Quinoline | 4-Chlorophenyl, bis(4-ClPh)ethenyl | 217–219 | Enhanced Cl content, higher melting point |
| 6h | Quinoline | 4-Methoxyphenyl, bis(4-ClPh)ethenyl | 244–246 | Methoxy group, highest melting point |
| 6i | Quinoline | Phenyl, bis(4-MeOPh)ethenyl | 195–196 | Methoxy-rich, lower melting point |
Key Observations :
Carbamate Analogues
Methyl N-(4-Chlorophenyl)carbamate ()
- Structure : Simpler carbamate with a methyl ester and single 4-chlorophenyl group.
- Synthesis: Prepared via reaction of methanol with (4-chlorophenyl)carbamic chloride in ethanol .
- Properties : Lower molecular weight (185.62 g/mol) and likely lower melting point than the target compound due to reduced steric hindrance.
(4-Chlorophenyl)methyl N-(3,4-Dichlorophenyl)carbamate ()
- Structure : Features a dichlorophenyl group instead of the ethenyl bridge.
- Impact : Additional chlorine atoms may enhance electrophilic reactivity but reduce bioavailability due to increased lipophilicity .
Ethyl N-(2,4-Difluorophenyl)carbamate ()
Functional Group Comparisons
Key Findings :
Solubility and Stability
- Methoxy groups (target, 6h, 6i) enhance solubility in organic solvents like ethanol or DMSO.
- Chlorophenyl groups (target, 6g, ) increase UV stability and resistance to enzymatic degradation .
Biological Activity
The compound (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate is a derivative of carbamate that has garnered attention for its potential biological activities, particularly in the context of anticancer and neuroprotective effects. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure
The compound can be represented as follows:
This structure features a methoxy group, a chlorophenyl group, and a carbamate moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, a series of (E)-N-aryl-2-arylethenesulfonamides exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 10 nM. Notably, these compounds demonstrated efficacy against drug-resistant cell lines and led to substantial tumor size reduction in nude mice xenograft models .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 6t | Various | 5 - 10 | Disruption of microtubule formation |
| 6p | HeLa | 4.22 | G2/M phase cell cycle arrest |
| 21 | NCI-H23 | <6.38 | Apoptotic mechanism via Bcl-2 downregulation |
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective properties. Modified derivatives have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are implicated in neurodegenerative diseases like Alzheimer's. For instance, certain derivatives showed IC50 values as low as 0.30 μM against AChE, indicating strong inhibitory activity .
Table 2: Enzyme Inhibition Activity
| Compound No. | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| 4c | 0.62 ± 0.03 | 0.69 ± 0.041 |
| 4g | 0.30 ± 0.01 | 0.35 ± 0.021 |
| 4n | 0.47 ± 0.02 | 0.18 ± 0.011 |
Mechanistic Studies
Mechanistic investigations into the action of similar compounds have revealed that they often induce apoptosis in cancer cells through various pathways:
- Caspase Activation : Activation of caspases leads to programmed cell death.
- Microtubule Destabilization : Compounds disrupt microtubule formation, which is crucial for mitosis.
- Cell Cycle Arrest : Many derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
Case Studies
- In Vivo Studies : A study involving compound (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide demonstrated significant tumor reduction in xenograft models, suggesting strong in vivo anticancer potential .
- Neuroprotective Studies : Research on multitarget-directed ligands has shown that compounds with similar structures can effectively inhibit cholinesterases and exhibit antioxidant properties, making them candidates for Alzheimer's treatment .
Q & A
Basic Question
- X-ray crystallography : Provides definitive proof of molecular geometry, including the (E)-configuration of the ethenyl group. Disorder in crystal structures (e.g., cyclohexene rings) must be resolved using refinement tools like SHELXL.
- NMR spectroscopy : H and C NMR can confirm the presence of methoxy (δ ~3.8 ppm) and chlorophenyl (δ ~7.3 ppm) groups. 2D techniques (COSY, NOESY) help assign coupling patterns and spatial arrangements.
Advanced Consideration
High-resolution mass spectrometry (HRMS) and computational modeling (DFT) can validate electronic properties and predict reactivity. For example, DFT calculations may explain the carbamate’s inclination angles (e.g., 14.8° between phenyl rings).
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced Question
Discrepancies in bioactivity may arise from differences in assay conditions (e.g., cell lines, solvent systems). To address this:
- Standardize protocols : Use一致的 in vitro models (e.g., human cancer cell lines) and control for solvent effects (e.g., DMSO concentration).
- Dose-response studies : Establish EC values across multiple replicates to assess reproducibility.
- Mechanistic studies : Employ molecular docking to identify binding targets (e.g., enzymes or receptors) and validate via enzyme inhibition assays.
What strategies optimize the compound’s stability during storage and experimentation?
Basic Question
- Storage : Store under inert gas (N or Ar) at –20°C to prevent hydrolysis of the carbamate bond.
- Solvent selection : Avoid protic solvents (e.g., water, ethanol) during experiments; use acetonitrile or DMF.
Advanced Consideration
Conduct accelerated stability studies under varying pH and temperature conditions. For example, HPLC monitoring at 40°C/75% RH over 4 weeks can predict degradation pathways (e.g., hydrolysis to methanol and isocyanate).
How can computational methods guide the study of this compound’s structure-activity relationships (SAR)?
Advanced Question
- Molecular dynamics (MD) simulations : Predict conformational flexibility of the ethenyl group and its impact on binding to biological targets.
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity using descriptors like logP and polar surface area.
- Docking studies : Identify potential binding pockets in enzymes (e.g., acetylcholinesterase) and optimize substituents for stronger interactions.
What experimental design considerations are critical for pharmacological studies?
Advanced Question
- In vitro assays : Use primary cell lines to reduce variability and include positive/negative controls (e.g., known carbamate inhibitors).
- In vivo models : Optimize dosing regimens based on pharmacokinetic parameters (e.g., half-life, bioavailability) derived from LC-MS/MS plasma analysis.
- Toxicity screening : Assess hepatotoxicity via ALT/AST levels and renal function via creatinine clearance in rodent models.
How can researchers address challenges in crystallizing this compound for structural studies?
Basic Question
- Solvent selection : Use chloroform:ethanol (1:1) mixtures to promote slow evaporation and needle crystal growth.
- Temperature control : Gradual cooling from 50°C to 4°C enhances crystal lattice formation.
Advanced Consideration
For disordered structures (e.g., cyclohexene rings), employ twin refinement in software like Olex2 to resolve occupancy ratios (e.g., 55:45). Synchrotron radiation may improve resolution for low-quality crystals.
What are the key safety precautions for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
